Ethyl 8-(4-cyanophenyl)-8-oxooctanoate

説明

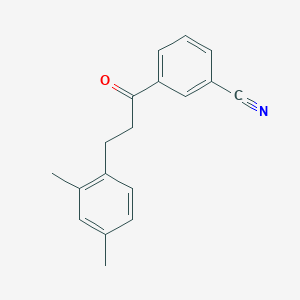

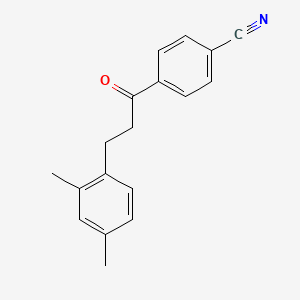

The closest compounds I found are "Ethyl 2-(4-cyanophenyl)acetate" and "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" . These compounds are used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

There are several methods for synthesizing compounds similar to the one you’re interested in. For instance, cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles . Also, a review on the synthesis of oxazole derivatives has been reported .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods. For example, the structure of “Ethyl 2-(4-cyanophenyl)acetate” has been reported in PubChem .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, hydrazines and their derivatives constitute an important class of compounds that has found wide utility in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the properties of “Ethyl 2-(4-cyanophenyl)acetate” have been reported in PubChem .科学的研究の応用

Application in Catalytic Mitsunobu Reactions

- Scientific Field : Organic Chemistry

- Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used as a catalyst in Mitsunobu reactions . These reactions are a type of oxidation-reduction condensation, widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .

- Methods of Application : The compound provides ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The aerobic oxidation of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate was completed within 5 hours .

- Results or Outcomes : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry . In addition, thermal analysis of the developed Mitsunobu reagents supports sufficient thermal stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD) .

Application in Synthesis of N-Substituted Ureas

- Scientific Field : Organic Chemistry

- Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used in the synthesis of N-substituted ureas . These are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical, pharmaceutical and agrochemical industries .

- Methods of Application : The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .

Application in Chiral Selective Reduction

- Scientific Field : Biochemistry

- Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used in chiral selective reduction . This process is important in the synthesis of chiral compounds, which have applications in various fields including pharmaceuticals .

- Methods of Application : Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened .

- Results or Outcomes : ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . The optimum parameters were 40 °C, pH 7.0 .

Application in Synthesis of Indole Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclocondensation and cyclization .

- Results or Outcomes : The indole derivatives synthesized have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Synthesis of High-k Dielectric Materials

- Scientific Field : Material Science

- Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) .

- Methods of Application : The synthesis involves the reaction of “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” with other monomers to form copolymers .

- Results or Outcomes : The synthesized high-k dielectric materials show promising properties for use in OFETs .

Safety And Hazards

将来の方向性

The future directions in the research of similar compounds involve the synthesis of new chemical entities in medicinal chemistry. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

特性

IUPAC Name |

ethyl 8-(4-cyanophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXXIIYGFLHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292737 | |

| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate | |

CAS RN |

951885-76-0 | |

| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。